![molecular formula C10H12N4 B2933130 6-甲基-5-(1-甲基-1H-吡唑-4-基)吡啶-2-胺 CAS No. 1429777-48-9](/img/structure/B2933130.png)
6-甲基-5-(1-甲基-1H-吡唑-4-基)吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazole-bearing compounds typically involves a multi-step procedure . For instance, the synthesis of a related compound, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was achieved via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .科学研究应用
药物化学中的杂环化合物
杂环化合物,如吡唑和吡啶,在开发药物和研究其生物学效应方面至关重要。例如,吡唑并[3,4-d]嘧啶类化合物已显示出广泛的药用特性,包括抗癌、抗感染和抗炎活性。这些化合物的构效关系(SAR)一直是药物化学的重点,为各种疾病靶点带来了许多先导化合物(Chauhan & Kumar, 2013)。
催化和有机合成
在有机合成中,杂环化合物用作中间体和催化剂。吡唑和吡啶衍生物已被用于开发新的合成方法和催化。例如,吡唑啉衍生物已被研究其抗癌活性,展示了杂环化学在开发治疗剂中的重要性(Ray 等,2022)。
药物开发和生物学研究
吡唑并[3,4-b]吡啶是一种相关的支架,因其与激酶相互作用的多功能性而备受关注,使其成为设计激酶抑制剂的关键要素。这种支架与多种激酶靶标结合的能力突出了其在药物开发中的潜力,特别是用于治疗各种癌症和其他疾病(Wenglowsky,2013)。
食品安全和毒理学
虽然与“6-甲基-5-(1-甲基-1H-吡唑-4-基)吡啶-2-胺”没有直接关系,但对食品加工过程中形成的杂环芳香胺(HAA)的研究突出了了解相关化合物毒理学方面的必要性。HAA 是在烹饪过程中在肉制品中产生的,并与癌症风险增加有关。对 HAA 的研究通过识别有害化合物和寻找最大程度减少其形成的方法,为食品安全做出了贡献(Chen 等,2020)。
作用机制
Target of Action
Similar compounds have been found to inhibit various targets such as the kinase p70s6kβ and the glucose transporter GLUT1 . These targets play crucial roles in cellular processes such as protein synthesis and glucose transport, respectively.
Mode of Action
Similar compounds have been found to inhibit their targets by binding to them and preventing their normal function . This can result in changes in cellular processes such as protein synthesis and glucose transport.
Biochemical Pathways
For instance, inhibition of kinase p70S6Kβ can affect protein synthesis, while inhibition of GLUT1 can affect glucose transport and metabolism .
Result of Action
Inhibition of targets such as kinase p70s6kβ and the glucose transporter glut1 can lead to changes in cellular processes such as protein synthesis and glucose transport .
属性
IUPAC Name |
6-methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-9(3-4-10(11)13-7)8-5-12-14(2)6-8/h3-6H,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOLJIVFBCXFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。